Evidence 1: Nε-Methylation Confers Quantifiable Protease Resistance Relative to Non-Methylated Lysine
Peptides containing Nε-methyl-L-lysine residues, the backbone motif delivered by Fmoc-L-MeLys(N3)-OH, exhibit substantially reduced susceptibility to tryptic hydrolysis compared to peptides containing unmodified lysine. This differential stability arises from N-methylation of the ε-amino group, which sterically hinders enzyme access and prevents recognition by trypsin and lysyl endopeptidase. [1]
| Evidence Dimension | Proteolytic stability (Km for trypsin) |
|---|---|
| Target Compound Data | Km of ε-N-methyl-L-lysine derivatives: 25–115× higher than unmodified lysine |
| Comparator Or Baseline | Unmodified lysine derivatives (Km baseline) |
| Quantified Difference | Km increased by 25- to 115-fold |
| Conditions | Trypsin hydrolysis kinetic assay using ε-N-methyl-L-lysine and ε-N-dimethyl-L-lysine derivatives as substrates |
Why This Matters
This quantitative difference in proteolytic resistance directly impacts peptide half-life in biological assays and in vivo applications, making Fmoc-L-MeLys(N3)-OH a strategic choice for designing metabolically stable peptide probes and therapeutics.
- [1] Semantic Scholar. (n.d.). Effect of N-methylation and chain length on kinetic constants of trypsin substrates: Epsilon-N-methyllysine and homolysine derivatives as substrates. Biochimica et Biophysica Acta (BBA) - Enzymology and Biological Oxidation, 1966. Retrieved from https://www.semanticscholar.org/paper/Effect-of-N-methylation-and-chain-length-on-of-and View Source
